molecular formula C20H16O2 B6312019 Phenyl 2-(p-tolyl)benzoate CAS No. 1357624-85-1

Phenyl 2-(p-tolyl)benzoate

Cat. No.: B6312019
CAS No.: 1357624-85-1
M. Wt: 288.3 g/mol
InChI Key: PFMDNGPRRIPLMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 2-(p-tolyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a phenyl group and a p-tolyl group attached to a benzoate moiety

Scientific Research Applications

Phenyl 2-(p-tolyl)benzoate has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-(p-tolyl)benzoate can be synthesized through several methods. One common method involves the esterification of benzoic acid with phenol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Another method involves the Schotten-Baumann reaction, where phenol is reacted with benzoyl chloride in the presence of a base such as sodium hydroxide. This method is known for its efficiency and high yield of the ester product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. The use of solid acid catalysts, such as zeolites, has also been explored to enhance the selectivity and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions

Phenyl 2-(p-tolyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phenyl 2-(p-tolyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid and phenol, which can then participate in further biochemical reactions. The aromatic rings in the compound can also interact with enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Phenyl 2-(p-tolyl)benzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable intermediate in organic synthesis and a subject of ongoing research in multiple fields.

Properties

IUPAC Name

phenyl 2-(4-methylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)20(21)22-17-7-3-2-4-8-17/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMDNGPRRIPLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl 2-(p-tolyl)benzoate
Reactant of Route 2
Reactant of Route 2
Phenyl 2-(p-tolyl)benzoate
Reactant of Route 3
Reactant of Route 3
Phenyl 2-(p-tolyl)benzoate
Reactant of Route 4
Reactant of Route 4
Phenyl 2-(p-tolyl)benzoate
Reactant of Route 5
Reactant of Route 5
Phenyl 2-(p-tolyl)benzoate
Reactant of Route 6
Reactant of Route 6
Phenyl 2-(p-tolyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.